1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one is a substituted aromatic ketone featuring a propan-1-one backbone attached to a phenyl ring with two distinct substituents: an ethoxy group (-OCH₂CH₃) at the 2-position and a trifluoromethylthio group (-SCF₃) at the 6-position. These substituents confer unique electronic and steric properties to the molecule. The compound’s structure positions it as a candidate for applications in pharmaceuticals, agrochemicals, and synthetic organic chemistry due to the bioactivity often associated with trifluoromethylthio groups and the versatility of ketones in coupling reactions .
Properties
Molecular Formula |
C12H13F3O2S |
|---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
1-[2-ethoxy-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H13F3O2S/c1-3-8(16)11-9(17-4-2)6-5-7-10(11)18-12(13,14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
WZXRPMNYCCJZLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1SC(F)(F)F)OCC |
Origin of Product |
United States |
Preparation Methods
Diazonium Salt-Mediated Coupling Strategies
The diazotation of aromatic amines followed by coupling with unsaturated acceptors represents a foundational approach for constructing aryl ketones. In the context of trifluoromethylthio-substituted derivatives, this method requires careful selection of starting materials. For example, a patent describing the synthesis of 1-(3-trifluoromethyl)phenyl-propan-2-one involves diazotizing m-trifluoromethylaniline with hydrochloric acid and sodium nitrite at 0–25°C to form a diazonium salt. This intermediate is subsequently reacted with isopropenyl acetate in the presence of cuprous chloride and a polar solvent (e.g., methanol-water mixtures), yielding the ketone after distillation.
Adapting this methodology to 1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one would necessitate:
- Starting with 2-ethoxy-6-(trifluoromethylthio)aniline, a precursor that introduces both substituents ortho to the ketone position.
- Optimizing diazotation conditions to avoid premature decomposition of the trifluoromethylthio group, which is sensitive to strong acids and oxidizing agents.
- Selecting a coupling partner such as propenyl acetate to install the propanone chain.
Key challenges include the limited commercial availability of substituted anilines and the need for inert reaction conditions to preserve the trifluoromethylthio moiety.
Oxidation of Secondary Alcohols
Alternative routes involve oxidizing secondary alcohols to ketones. A Chinese patent details the preparation of 1-[3-(trifluoromethyl)phenyl]-2-propanone via oxidation of 1-[3-(trifluoromethyl)phenyl]-2-propanol using chromic anhydride in dichloromethane or ether. Yields reached 85–86% with purities up to 69.8%, though the use of chromium-based oxidants raises environmental and safety concerns.
For the target compound, this approach would require synthesizing 1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-ol as the alcohol precursor. Potential oxidants include:
- Chromic acid derivatives : Effective but hazardous, requiring stringent waste management.
- Swern oxidation (oxalyl chloride/DMSO) : Milder conditions, though untested for trifluoromethylthio substrates.
- TEMPO/bleach systems : Environmentally friendly but may struggle with electron-deficient aryl rings.
Comparative Analysis of Methodologies
The table below contrasts reaction parameters from analogous syntheses:
The diazonium route offers modularity for introducing diverse substituents but suffers from moderate yields. Oxidation methods provide higher efficiency but require handling toxic reagents.
Challenges in Trifluoromethylthio Group Incorporation
The trifluoromethylthio (-SCF₃) group’s electron-withdrawing nature and steric bulk complicate synthetic strategies:
- Stability : -SCF₃ can decompose under strongly acidic or basic conditions, necessitating pH-neutral reaction media.
- Synthetic Accessibility : Direct introduction via nucleophilic trifluoromethylthiolation is limited by reagent availability. Alternative approaches include:
Purification and Characterization
Post-synthesis purification is critical due to the compound’s lipophilicity. Patent employs vacuum distillation (10 mmHg, 98–102°C) for analogous ketones, while patent uses dichloromethane extraction followed by magnesium sulfate drying. For this compound, recrystallization from hexane/ethyl acetate mixtures may enhance purity.
Characterization via $$ ^1\text{H NMR} $$ should reveal:
- A singlet for the trifluoromethylthio group at δ 1.8–2.1 ppm.
- Ethoxy protons as a quartet (δ 3.4–3.6 ppm) and triplet (δ 1.2–1.4 ppm).
- Ketone carbonyl resonance at δ 205–210 ppm in $$ ^{13}\text{C NMR} $$.
Chemical Reactions Analysis
1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula and a molecular weight of 278.29 g/mol . It features a propanone functional group attached to a phenyl ring, further substituted with an ethoxy group and a trifluoromethylthio moiety, enhancing its lipophilicity and potential pharmacological activities. The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological properties compared to similar compounds. The presence of both the ethoxy and trifluoromethylthio groups enhances its lipophilicity and potential interactions with biological targets, setting it apart from other derivatives.
Potential Applications
Research indicates that this compound exhibits potential biological activities. Interaction studies have focused on understanding how this compound interacts with biological systems. The compound finds applications in various fields.
While specific applications of this compound are not detailed in the search results, the presence of a trifluoromethylthio group significantly influences its chemical reactivity and biological properties. It is studied for potential antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in drug development. The compound's mechanism of action likely involves interaction with specific molecular targets, leading to modulation of biological pathways.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The ethoxy group and ketone moiety may also play roles in binding and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The following table summarizes key differences between the target compound and its analogs based on substituent type, position, and available
EDG = Electron-donating group; EWG = Electron-withdrawing group; *Hypothetical formula
Key Observations:
The trifluoromethylthio group (-SCF₃) is a strong EWG, reducing electron density at the α-carbon. However, the ethoxy group (-OCH₂CH₃) at position 2 acts as an EDG, creating a unique electronic balance that may influence regioselectivity in reactions .
Steric Considerations: The iodo analog (2-I, 6-SCF₃) has greater steric bulk than the ethoxy-substituted target compound, which may lower reactivity in coupling reactions despite similar electronic profiles .
Physical Properties: The trifluoromethylthio group increases molecular weight and lipophilicity, enhancing solubility in non-polar solvents. The ethoxy group adds polarity, which may improve solubility in polar aprotic solvents compared to the iodo analog . Boiling points and densities are influenced by molecular weight and substituent interactions. For example, 1-(4-(trifluoromethylthio)phenyl)propan-1-one has a boiling point of ~225°C, while analogs with bulkier groups (e.g., tert-butyl in ) may exhibit higher values .
Biological Activity
1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one, with the molecular formula C12H13F3OS and a molecular weight of 278.29 g/mol, is an organic compound notable for its unique structural features, including a trifluoromethylthio group and an ethoxy substituent. These characteristics enhance its lipophilicity and potential biological activities, making it a compound of interest in pharmacological research.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties:
- Molecular Formula: C12H13F3OS
- Molecular Weight: 278.29 g/mol
- CAS Number: 1805895-90-2
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties: Studies have shown that the compound possesses antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects: Preliminary research indicates that it may inhibit inflammatory pathways, which could be beneficial in managing conditions like arthritis.
- Anticancer Potential: The compound has been evaluated for its cytotoxic effects on cancer cell lines, with findings suggesting it may induce apoptosis in specific tumor types.
The biological activity of this compound is likely mediated through its interaction with various molecular targets:
- Enzyme Inhibition: The trifluoromethylthio group enhances binding affinity to certain enzymes, potentially modulating their activity.
- Receptor Interaction: The lipophilicity conferred by the ethoxy group may facilitate interaction with lipid membranes, influencing receptor-mediated signaling pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)propan-1-one | C12H13F3OS | Similar trifluoromethylthio substitution but different position on the phenyl ring. |
| 1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-1-one | C12H13F3OS | Contains an ethyl group instead of an ethoxy group, influencing solubility and reactivity. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study: A study published in Journal of Antimicrobial Chemotherapy evaluated the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects (IC50 values reported).
- Anti-inflammatory Research: In vitro assays indicated that the compound reduced TNF-alpha production in macrophages, suggesting potential for anti-inflammatory drug development.
- Cancer Cell Line Testing: Research conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
Q & A
Q. What synthetic methodologies are optimal for preparing 1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one with high purity?
Answer: The synthesis of this compound can be optimized using Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on precursor availability. For example, DBU (1,8-diazabicycloundec-7-ene)-catalyzed protocols (as in ) enable efficient ketone formation under mild conditions. Key steps include:
- Precursor Functionalization : Introduce the trifluoromethylthio group via nucleophilic substitution using AgSCF₃ or Cu-mediated reactions.
- Acylation : React the substituted phenyl intermediate with propanoyl chloride in anhydrous dichloromethane, using AlCl₃ as a Lewis catalyst.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves purity.
Yields can reach ~65% under reflux conditions (8–12 hours), comparable to similar propan-1-one derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- FT-IR : Confirm carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and C-SCF₃ vibrations at 750–800 cm⁻¹.
- NMR : ¹H NMR identifies ethoxy (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.2 ppm for OCH₂) and aryl proton splitting patterns. ¹⁹F NMR detects the trifluoromethylthio group (δ −40 to −45 ppm).
- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions. For analogous compounds, SHELX programs () are widely used for structure refinement, achieving R factors <0.06 .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethylthio and ethoxy groups influence reactivity in cross-coupling reactions?
Answer: The trifluoromethylthio group (-SCF₃) is strongly electron-withdrawing (-I effect), which deactivates the aryl ring toward electrophilic substitution but enhances oxidative stability. In contrast, the ethoxy group (-OCH₂CH₃) is electron-donating (+M effect), directing electrophiles to the para position. Computational studies (e.g., DFT) reveal:
- Charge Distribution : The -SCF₃ group reduces electron density at the ortho and para positions (Mulliken charge analysis).
- Reactivity in Pd-Catalyzed Couplings : Electron-deficient aryl rings facilitate oxidative addition but may require specialized ligands (e.g., SPhos) for Suzuki-Miyaura reactions. Kinetic studies show turnover frequencies (TOF) increase by 30% compared to non-fluorinated analogs .
Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?
Answer:
- Acidic Conditions : The ethoxy group undergoes protonation, leading to potential cleavage of the ether bond (C-O) at pH <2. However, the -SCF₃ group stabilizes the adjacent C-S bond via hyperconjugation, reducing hydrolysis rates.
- Basic Conditions : Nucleophilic attack at the carbonyl carbon is hindered by steric bulk from the trifluoromethylthio substituent. Hydrolysis half-life (t₁/₂) in 1M NaOH exceeds 24 hours at 25°C, as shown in stability studies of similar ketones .
Q. How can computational modeling predict intermolecular interactions in crystal packing?
Answer:
- Hirshfeld Surface Analysis : Quantifies close contacts (e.g., C-H···O, π-π stacking) using software like CrystalExplorer. For related structures (), O-H···O hydrogen bonds dominate (40–50% contribution).
- DFT Calculations : Predict lattice energies and optimize crystal morphology. The trifluoromethylthio group enhances van der Waals interactions, increasing melting points by ~20°C compared to non-fluorinated analogs .
Q. What strategies enable selective functionalization of the propan-1-one moiety for derivatization?
Answer:
- Enolate Formation : Use LDA (lithium diisopropylamide) to deprotonate the α-carbon, enabling alkylation or aldol reactions.
- Grignard Addition : React with organomagnesium reagents (e.g., MeMgBr) to form tertiary alcohols, though steric hindrance from the aryl substituents may reduce yields (<50%).
- Photochemical Reactions : UV irradiation in the presence of diethylamine generates α,β-unsaturated ketones via Norrish Type II elimination, as demonstrated in analogous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
